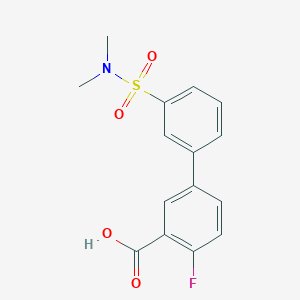
3-(4-N,N-Dimethylsulfamoylphenyl)-2-methylbenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-N,N-Dimethylsulfamoylphenyl)-2-methylbenzoic acid (3-(4-DMS-PB)) is a type of organic compound that has a wide range of applications in scientific research and laboratory experiments. 3-(4-DMS-PB) is a derivative of benzoic acid, which is a carboxylic acid that is found naturally in many plant and animal species. 3-(4-DMS-PB) is a white crystalline solid with a melting point of 173-174°C and a boiling point of 300°C. It has a molecular formula of C14H14O4S and a molecular weight of 278.31 g/mol.
科学的研究の応用
3-(4-DMS-PB) has a wide range of applications in scientific research. It is used as a reagent in the synthesis of various organic compounds, such as benzodiazepines, β-amino acids, and imidazolines. It is also used as a catalyst in the synthesis of polymers, such as polyaniline. In addition, 3-(4-DMS-PB) is used as an inhibitor of the enzyme xanthine oxidase, which is involved in the metabolism of purines.
作用機序
The mechanism of action of 3-(4-DMS-PB) is not well understood. It is believed to act as an inhibitor of the enzyme xanthine oxidase, which is involved in the metabolism of purines. This inhibition is thought to be due to the presence of the dimethylsulfamoyl group, which binds to the active site of the enzyme and prevents it from catalyzing the oxidation of purines.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-DMS-PB) are not well understood. It is known to inhibit the enzyme xanthine oxidase, which is involved in the metabolism of purines. Inhibition of this enzyme can lead to decreased levels of uric acid in the body, which may be beneficial in the treatment of gout and other conditions associated with high levels of uric acid. In addition, 3-(4-DMS-PB) has been shown to have antioxidant activity, which may be beneficial in the prevention of oxidative damage to cells.
実験室実験の利点と制限
The advantages of using 3-(4-DMS-PB) in laboratory experiments include its low cost and easy availability. It is also relatively easy to synthesize and can be used in a variety of reactions. However, there are some limitations to using 3-(4-DMS-PB) in laboratory experiments. For example, it is not very soluble in water and can be difficult to work with in aqueous solutions. Additionally, it is not very stable and may decompose over time.
将来の方向性
There are a number of potential future directions for research involving 3-(4-DMS-PB). These include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development. Additionally, further research into its synthesis and its solubility in different solvents could lead to improved methods for its use in laboratory experiments. Finally, further studies into its antioxidant activity could lead to potential therapeutic applications.
合成法
3-(4-DMS-PB) can be synthesized through a reaction between 4-N,N-dimethylsulfamoylphenol and 2-methylbenzoic acid. This reaction takes place in the presence of a catalyst such as p-toluenesulfonic acid (PTS) at a temperature of 140-150°C. The reaction is carried out in an inert atmosphere, such as nitrogen, and the reaction product is then purified through recrystallization.
特性
IUPAC Name |
3-[4-(dimethylsulfamoyl)phenyl]-2-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-11-14(5-4-6-15(11)16(18)19)12-7-9-13(10-8-12)22(20,21)17(2)3/h4-10H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMADVQJVJDVUPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C2=CC=C(C=C2)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-N,N-Dimethylsulfamoylphenyl)-2-methylbenzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














